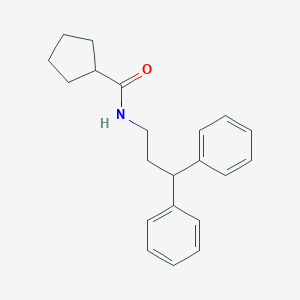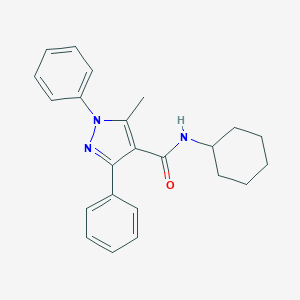![molecular formula C21H24O2 B258786 2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol](/img/structure/B258786.png)
2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol, also known as DBNDO, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound has a unique chemical structure that has led to its investigation for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of 2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol is not fully understood, but it is believed to involve the formation of a complex with a metal catalyst, which then participates in the desired reaction. Additionally, the unique structure of this compound allows for its use as a chiral auxiliary, which can lead to the formation of enantiomerically pure products.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of this compound, but it has been shown to be non-toxic and non-carcinogenic. Additionally, studies have shown that this compound has low mutagenic potential, making it a potentially useful compound in drug discovery and development.
Avantages Et Limitations Des Expériences En Laboratoire
The unique structure of 2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol allows for its use in various lab experiments, including as a chiral auxiliary and as a building block for the synthesis of other compounds. However, the synthesis of this compound can be challenging and requires specific reagents and conditions, which can limit its use in certain experiments.
Orientations Futures
Future research on 2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol could focus on its potential use in drug discovery and development, as well as its use in various organic synthesis reactions. Additionally, the synthesis of this compound could be optimized to make it more accessible for use in lab experiments. Further studies could also explore the potential biochemical and physiological effects of this compound.
Conclusion
In conclusion, this compound is a synthetic compound that has been studied for its potential use in various scientific research applications. The synthesis of this compound involves the reaction of 1,5-cyclooctadiene with phenylmagnesium bromide, followed by a reaction with hydrogen peroxide and sodium hydroxide. This compound has been investigated for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. Future research could focus on its potential use in drug discovery and development, as well as its use in various organic synthesis reactions.
Méthodes De Synthèse
The synthesis of 2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol involves the reaction of 1,5-cyclooctadiene with phenylmagnesium bromide, followed by a reaction with hydrogen peroxide and sodium hydroxide. This results in the formation of this compound as a white crystalline solid.
Applications De Recherche Scientifique
2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol has been studied for its potential use in various scientific research applications, including as a catalyst in organic synthesis reactions, as a chiral auxiliary in asymmetric synthesis, and as a building block for the synthesis of other compounds.
Propriétés
Formule moléculaire |
C21H24O2 |
|---|---|
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
2,6-diphenylbicyclo[3.3.1]nonane-2,6-diol |
InChI |
InChI=1S/C21H24O2/c22-20(16-7-3-1-4-8-16)13-11-19-15-18(20)12-14-21(19,23)17-9-5-2-6-10-17/h1-10,18-19,22-23H,11-15H2 |
Clé InChI |
BIUHNCRPTSDNMC-UHFFFAOYSA-N |
SMILES |
C1CC(C2CCC(C1C2)(C3=CC=CC=C3)O)(C4=CC=CC=C4)O |
SMILES canonique |
C1CC(C2CCC(C1C2)(C3=CC=CC=C3)O)(C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Isopropyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B258703.png)

![Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258705.png)

![4-[3-(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)-3-oxo-1-propenyl]phenyl methyl ether](/img/structure/B258707.png)
![1-{[1-(2-chlorobenzoyl)-1H-pyrazol-3-yl]carbonyl}piperidine](/img/structure/B258713.png)
![Methyl 4,5-dimethyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B258714.png)
![Isopropyl 4,5-dimethyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B258716.png)



![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B258725.png)
![5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B258727.png)
![Methyl 5-(diethylcarbamoyl)-2-[(methoxycarbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B258728.png)